molecular formula C19H15N5O9S4 B14016852 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- CAS No. 86795-25-7

2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-

Cat. No.: B14016852
CAS No.: 86795-25-7
M. Wt: 585.6 g/mol
InChI Key: MRYCJOIRXSCSSH-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- is a complex organic compound primarily used in the dye and pigment industry. It is known for its vibrant color properties and is often used in various applications such as textiles, plastics, and paper.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- typically involves multiple steps:

    Nitration and Reduction: The process begins with the nitration of naphthalene, followed by reduction to form the corresponding amine.

    Sulfonation: The amine undergoes sulfonation to introduce sulfonic acid groups at the desired positions on the naphthalene ring.

    Diazotization and Coupling: The resulting compound is then diazotized and coupled with a thiazolylamine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfonic acid and amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different industrial applications.

Scientific Research Applications

2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and paper.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid groups enhance its solubility in water, while the amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules. The diazenyl group is responsible for its vibrant color properties, making it useful in dye applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonicacid, 4-amino-5-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-
  • 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-sulfophenyl)diazenyl]phenyl]diazenyl]-

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- lies in its specific functional groups that provide distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it highly valuable in various industrial and research applications.

Properties

CAS No.

86795-25-7

Molecular Formula

C19H15N5O9S4

Molecular Weight

585.6 g/mol

IUPAC Name

5-amino-4-hydroxy-3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C19H15N5O9S4/c20-14-9-13(36(28,29)30)7-10-8-15(37(31,32)33)17(18(25)16(10)14)23-22-11-1-3-12(4-2-11)35(26,27)24-19-21-5-6-34-19/h1-9,25H,20H2,(H,21,24)(H,28,29,30)(H,31,32,33)

InChI Key

MRYCJOIRXSCSSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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